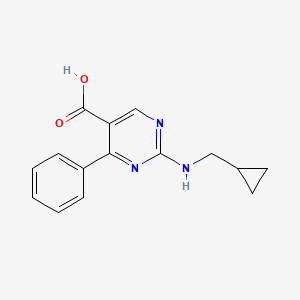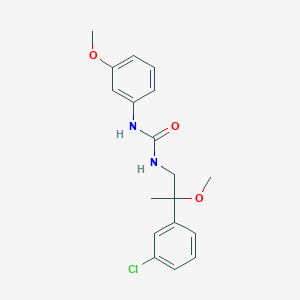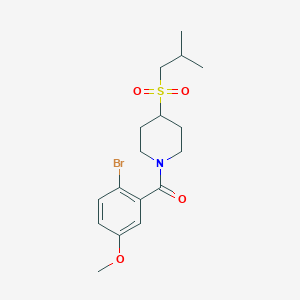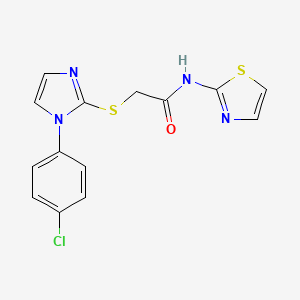![molecular formula C22H28ClN3O2S B2650335 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 958708-62-8](/img/structure/B2650335.png)
4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The molecular formula of the compound is C19H18ClN3O4 and its molecular weight is 387.82 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole core, which is a five-membered ring with two nitrogen atoms. This core is attached to a cyclohexanecarboxamide group and a chlorophenyl group . Unfortunately, a detailed 3D structure or a 2D Mol file was not found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, pyrazole derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .科学的研究の応用
Antimicrobial Activities
Compounds with thieno[3,2-d]pyrimidine scaffolds, similar in structural complexity to the compound , have been synthesized and investigated for their antimicrobial activities. These compounds exhibited potent antimicrobial properties against both Gram-negative and Gram-positive bacteria, with some showing significant antifungal activity as well. The efficacy of these compounds highlights the potential of similarly structured chemicals in treating microbial infections (Hafez, El-Gazzar, & Zaki, 2016).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, akin to the core structure of the compound , have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds, through their interaction with the photosynthetic apparatus, exhibited inhibitory properties, suggesting a potential application in the development of new herbicides or chemicals that modulate photosynthetic efficiency (Vicentini et al., 2005).
Electropolymerization and Conductive Properties
Research on N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrated its electropolymerizability, resulting in polymer films stable to repetitive cycling. This suggests that compounds with similar structural features could be utilized in the development of conductive polymers or materials with specific electronic properties (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Antibacterial Agents
Derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis. Such studies underline the potential of structurally complex compounds, like the one , in serving as lead compounds for developing new antibacterial agents (Palkar et al., 2017).
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones with structural features resembling the compound have been determined, providing insights into their potential therapeutic applications. These compounds, through their specific interactions, could offer new avenues for the development of anticonvulsant medications (Kubicki, Bassyouni, & Codding, 2000).
将来の方向性
Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles is rising . This suggests that there is potential for future research and development involving this compound and similar pyrazole derivatives.
特性
IUPAC Name |
4-butyl-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2S/c1-2-3-5-15-8-10-16(11-9-15)22(27)24-21-19-13-29(28)14-20(19)25-26(21)18-7-4-6-17(23)12-18/h4,6-7,12,15-16H,2-3,5,8-11,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFUMOKBKNJOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2650257.png)
![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)
![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)


![6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2650263.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)
![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)
